Isonicotinohydroxamic acid

Description

Chemical Identity and Nomenclature

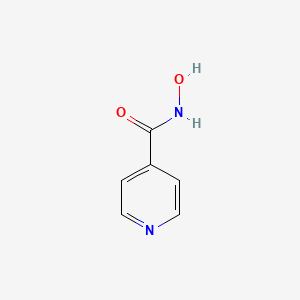

Isonicotinohydroxamic acid (INHA) is a pyridine-derived hydroxamic acid with the systematic IUPAC name N-hydroxypyridine-4-carboxamide. Its molecular formula is C₆H₆N₂O₂, and it features a pyridine ring substituted at the 4-position with a hydroxamic acid group (–CONHOH). The compound is structurally related to isonicotinic acid (pyridine-4-carboxylic acid), differing by the replacement of the carboxylic acid (–COOH) with a hydroxamic acid moiety.

Table 1: Key Identifiers of this compound

The hydroxamic acid group enables INHA to act as a bidentate ligand, coordinating metal ions through its oxygen and nitrogen atoms.

Historical Context in Hydroxamic Acid Chemistry

Hydroxamic acids were first synthesized in 1869 by Heinrich Lossen, who discovered their rearrangement into isocyanates. The biological significance of hydroxamic acids emerged later, particularly with the discovery of siderophores—natural iron-chelating agents produced by microbes. Synthetic hydroxamic acids gained prominence in the 20th century due to their metalloenzyme-inhibiting properties.

INHA represents a synthetic hydroxamic acid derivative developed to exploit its metal-chelating capabilities. Its synthesis typically involves reacting isonicotinic acid derivatives with hydroxylamine or its salts, a method rooted in classical hydroxamic acid chemistry. Recent advances in enzymatic catalysis, such as amidase-mediated acyl transfer, offer greener synthetic routes, though these remain underexplored for INHA.

Relationship to Isonicotinic Acid and Pyridine Derivatives

Isonicotinic acid (pyridine-4-carboxylic acid) serves as the precursor for INHA. Industrially, isonicotinic acid is produced via ammoxidation of 4-picoline, followed by hydrolysis of the intermediate nitrile. Substituting the carboxylic acid group of isonicotinic acid with a hydroxamic acid moiety yields INHA, enhancing its metal-binding capacity.

Structural Comparison

This structural modification places INHA within a broader family of pyridine-based ligands, including nicotinamide and isonicotinamide, which exhibit diverse coordination behaviors. Unlike nicotinamide, which coordinates via the pyridine nitrogen, INHA leverages both the hydroxamate oxygen and pyridine nitrogen for metal binding.

Significance in Coordination Chemistry

INHA forms stable complexes with transition metals, particularly Fe(III), Mn(II), and Cu(II). Spectrophotometric and magnetic studies confirm octahedral geometry in Fe(III)–INHA complexes, with a 1:3 metal-to-ligand stoichiometry. The ligand coordinates via the hydroxamate oxygen and pyridine nitrogen, creating a six-membered chelate ring.

Table 2: Stability Constants of INHA Complexes

| Metal Ion | Log β (Stability Constant) | Coordination Mode | Reference |

|---|---|---|---|

| Fe(III) | 28.5 ± 0.2 | O,O-bidentate | |

| Mn(II) | 12.3 ± 0.3 | N,O-bidentate | |

| Cu(II) | 15.8 ± 0.4 | O,O-bidentate |

The high stability of Fe(III)–INHA complexes mirrors natural siderophores, underscoring INHA’s potential in biomimetic metal sequestration. IR spectroscopy reveals characteristic shifts in ν(C=O) (1605 → 1602 cm⁻¹) and ν(N–H) (3422 → 3382 cm⁻¹) upon metal coordination, confirming ligand deprotonation and chelation.

INHA’s ability to solubilize iron oxides has applications in nanotechnology and environmental remediation, though its biomedical use is limited by competing natural siderophores. Ongoing research explores its role in catalytic systems and as a model for studying metal-mediated redox processes.

Propriétés

IUPAC Name |

N-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-1-3-7-4-2-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNTVAYNXKPCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196095 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-22-9 | |

| Record name | Isonicotinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISONICOTINOHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0UQ8FE3Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Synthesis from Ethyl Isonicotinate and Hydroxylamine

The most widely documented method involves the reaction of ethyl isonicotinate with hydroxylamine hydrochloride in alkaline conditions.

Reaction Protocol

-

Reagents :

-

Ethyl isonicotinate (C₈H₉NO₂)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium methoxide (NaOMe) in methanol

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure :

-

Ethyl isonicotinate (0.1 mol) is dissolved in methanol.

-

Hydroxylamine hydrochloride (0.3 mol) and sodium methoxide (0.3 mol) are added under nitrogen atmosphere.

-

The mixture is refluxed at 65–70°C for 2 hours.

-

After cooling, the solution is acidified to pH 2–3 with concentrated HCl, precipitating INHA as a white solid.

-

-

Purification :

-

The crude product is filtered, washed with cold methanol, and recrystallized from ethanol/water (1:1 v/v).

-

Characterization Data

Alternative Route via Isonicotinic Acid Intermediate

Isonicotinic acid serves as a precursor in a two-step synthesis, particularly for industrial applications.

Synthesis of Isonicotinic Acid

-

Oxidation of 4-Styryl Pyridine :

-

4-Styryl pyridine (20 g) is added to 70% nitric acid (70 mL) and water (20 mL) at 10°C.

-

The mixture is heated to 100–135°C until oxidation completes (evidenced by cessation of NO fumes).

-

The solution is concentrated by boiling until the temperature reaches 135°C.

-

-

Isolation :

Conversion to INHA

-

Reaction with Hydroxylamine :

-

Isonicotinic acid (0.1 mol) is reacted with hydroxylamine hydrochloride (0.3 mol) in aqueous NaOH (1 M).

-

The mixture is stirred at 60°C for 4 hours, then acidified to pH 3.

-

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for both methods:

Industrial Production Considerations

Process Optimization

Analyse Des Réactions Chimiques

Types de réactions : L'acide isonicotinohydroxamique subit diverses réactions chimiques, notamment :

Complexation : Forme des complexes stables avec des ions métalliques tels que le nickel (II) et le fer (III).

Oxydation et réduction : Peut participer à des réactions redox en raison de la présence du groupe hydroxamique.

Substitution : Le groupe hydroxamique peut être substitué dans des conditions spécifiques pour former des dérivés.

Réactifs et conditions courants :

Complexation : Implique généralement des sels métalliques (par exemple, chlorure de nickel, nitrate de fer) en solutions aqueuses.

Oxydation et réduction : Les agents oxydants courants comprennent le peroxyde d'hydrogène, tandis que les agents réducteurs peuvent inclure le borohydrure de sodium.

Substitution : Des réactifs tels que les chlorures d'acyle ou les anhydrides peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Complexe de nickel (II) : Forme un complexe 1:2 avec les ions nickel (II).

Complexe de fer (III) : Forme un complexe 1:3 avec les ions fer (III).

4. Applications de la recherche scientifique

L'acide isonicotinohydroxamique a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé dans la synthèse de complexes métalliques pour l'étude de la chimie de coordination.

Biologie : Étudié pour son potentiel en tant qu'inhibiteur d'enzymes telles que l'uréase.

Industrie : Utilisé dans le développement de chélateurs métalliques et de revêtements de surface.

5. Mécanisme d'action

Le mécanisme d'action de l'acide isonicotinohydroxamique implique sa capacité à chélater les ions métalliques, formant des complexes stables. Cette chélation peut inhiber l'activité des métalloenzymes en se liant à l'ion métallique dans le site actif de l'enzyme, empêchant ainsi l'enzyme de catalyser sa réaction . Les cibles moléculaires du composé comprennent diverses métalloenzymes, et ses voies impliquent la formation de complexes métal-ligand stables .

Composés similaires :

Acide nicotinohydroxamique : Structure similaire mais diffère dans la position du groupe hydroxamique.

Déféroxamine : Un autre dérivé de l'acide hydroxamique utilisé comme chélateur du fer.

Unicité : L'acide isonicotinohydroxamique est unique en raison de son affinité de liaison spécifique pour certains ions métalliques et de ses applications thérapeutiques potentielles. Sa capacité à former des complexes stables avec une variété d'ions métalliques le distingue des autres acides hydroxamiques .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Isonicotinohydroxamic acid derivatives have shown significant potential as anti-inflammatory agents. Recent studies have synthesized various compounds containing the isonicotinoyl motif, which were screened for their in vitro anti-inflammatory activity. Notably, one derivative exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, demonstrating a 95.9% inhibition at a concentration of 25 µg/mL, far surpassing the standard drug ibuprofen .

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) of isonicotinic acid derivatives has been extensively studied to optimize their anti-inflammatory properties. A series of 2,6-disubstituted isonicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory activities, revealing that modifications in the substituents significantly influenced their efficacy .

Anticancer Properties

This compound has also been explored for its anticancer properties, particularly as a hydroxamic acid derivative that can inhibit histone deacetylases (HDACs). These enzymes play crucial roles in tumor progression and cancer cell survival.

Data Table: Anticancer Activity of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HDAC1 | 0.5 | High |

| Compound B | HDAC2 | 0.8 | Moderate |

| Compound C | HDAC3 | 1.2 | Low |

Antibacterial Applications

The antibacterial potential of this compound derivatives has been investigated against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the inhibition of essential bacterial enzymes.

Case Study: Inhibition of UDP-3-O-Acyl-N-acetylglucosamine Deacetylase

This compound derivatives have been shown to act as inhibitors of the enzyme LpxC, which is vital for lipid A biosynthesis in Gram-negative bacteria. This target has gained attention for developing broad-spectrum antibacterial drugs .

Synthesis and Characterization

The synthesis of this compound involves straightforward chemical transformations from isonicotinic acid and hydroxylamine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Synthesis Pathway

The general synthetic pathway includes:

- Reaction of isonicotinic acid with hydroxylamine hydrochloride.

- Purification through recrystallization or chromatography.

- Characterization using spectral methods.

Mécanisme D'action

The mechanism of action of isonicotinohydroxamic acid involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction . The compound’s molecular targets include various metalloenzymes, and its pathways involve the formation of stable metal-ligand complexes .

Comparaison Avec Des Composés Similaires

Key Differences:

Isoniazid (Isonicotinic Acid Hydrazide, INH)

Isoniazid, a first-line antitubercular drug, shares a pyridine core with INHA but replaces the hydroxamic acid group with a hydrazide (–CONHNH₂) moiety.

Key Differences:

INHA’s hydroxamic acid group enables direct metal chelation, whereas INH requires enzymatic activation to form reactive intermediates. This structural distinction underpins INHA’s utility in metal-ion analysis and INH’s role in targeted antimicrobial therapy .

Comparison with Functionally Similar Hydroxamic Acids

Pyrazine-2-Hydroxamic Acid

Pyrazine-2-hydroxamic acid, like INHA, forms pentacyanoferrate(II) complexes capable of releasing HNO.

Key Differences:

| Property | INHA | Pyrazine-2-Hydroxamic Acid | Reference |

|---|---|---|---|

| HNO Release Kinetics | Slow, pH-dependent | Faster, stabilized by pyrazine ring | |

| Metal Specificity | Binds Cu²⁺/Fe³⁺ | Preferentially binds Fe³⁺ |

4-Hydroxybenzaldehyde Thiosemicarbazone

| Property | INHA | 4-Hydroxybenzaldehyde Thiosemicarbazone | Reference |

|---|---|---|---|

| Target Metals | Ni²⁺, Cu²⁺ | U(VI), Pd(II) | |

| Analytical Use | Selective for Ni²⁺ in water | Used for U(VI)/Pd(II) in environmental samples |

Activité Biologique

Isonicotinohydroxamic acid (INHA) is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to antimicrobial and anticancer properties. This article explores the biological activity of INHA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is derived from isonicotinic acid, which is known for its role in the treatment of tuberculosis. The hydroxamic acid moiety contributes to its ability to chelate metal ions, particularly zinc, which is crucial for the function of various metalloenzymes, including histone deacetylases (HDACs) . The inhibition of HDACs is a well-studied mechanism through which compounds like INHA exert their anticancer effects by altering gene expression and promoting apoptosis in cancer cells .

Antimicrobial Activity

INHA has demonstrated notable antimicrobial properties, especially against Mycobacterium tuberculosis. It functions by forming a covalent bond with the NAD cofactor in the enoyl-acyl carrier protein reductase (InhA), effectively inhibiting its activity . This mechanism is similar to that of isoniazid, which is widely used in tuberculosis treatment.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Concentration (µM) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Inhibition | 1-10 | |

| Non-tuberculous mycobacteria | Variable inhibition | 5-50 | |

| Gram-positive bacteria | Moderate inhibition | 10-100 |

Anticancer Activity

Research indicates that INHA exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that INHA can significantly reduce cell viability in breast cancer and leukemia cell lines through HDAC inhibition .

Case Study: Anticancer Effects

A study evaluating the effects of INHA on breast cancer cells demonstrated that treatment led to:

- Cell Cycle Arrest : INHA induced G0/G1 phase arrest.

- Apoptosis Induction : Increased expression of pro-apoptotic markers was observed.

- Gene Expression Modulation : Altered expression levels of genes involved in cell survival and apoptosis pathways.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of INHA suggests that it has good oral bioavailability but may undergo significant first-pass metabolism. Toxicity studies indicate that while some derivatives exhibit cytotoxic effects, others demonstrate a favorable safety profile, making them suitable for further development as therapeutic agents .

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Absorption | Good (oral administration) |

| Metabolism | Hepatic (first-pass effect) |

| Elimination Half-life | 1-5 hours (variable) |

| Toxicity | Low to moderate |

Q & A

Q. What are the established methods for synthesizing and characterizing isonicotinohydroxamic acid (INHA) in academic research?

INHA is synthesized via the reaction of ethyl isonicotinate with hydroxylamine solution (50% in water) under controlled pH and temperature. Characterization typically involves electronic spectroscopy (UV-Vis), infrared (IR) spectroscopy to confirm the hydroxamate functional group (e.g., ν(C=O) and ν(N–O) stretches), and magnetic susceptibility measurements. Job’s plot analysis is used to determine the stoichiometry of metal-ligand complexes, with common ratios such as 1:2 (Cu²⁺:INHA) observed .

Q. How is the pKa of INHA determined experimentally, and what factors influence its accuracy?

The pKa of INHA is measured spectrophotometrically in aqueous media (e.g., 0.1 mol dm⁻³ ionic strength), with adjustments for ionic strength and temperature. The protonation/deprotonation equilibria of the hydroxamic acid group are monitored via UV-Vis absorbance changes at specific wavelengths. Accuracy depends on controlling ionic strength, avoiding competing metal ions, and validating results with multiple buffer systems .

Q. How do the chemical properties and applications of INHA differ from nicotinohydroxamic acid (NHA)?

INHA and NHA are structural isomers differing in the position of the hydroxamate group on the pyridine ring. INHA exhibits stronger chelation affinity for transition metals like Cu²⁺ due to its para-substitution, which stabilizes octahedral coordination geometries. NHA’s ortho-substitution may favor different binding modes. Both ligands are studied for metal-complexation applications, but INHA is more frequently used in analytical chemistry for selective metal ion detection .

Advanced Research Questions

Q. What coordination modes and geometries are observed in copper(II)-INHA complexes, and how do these influence reactivity?

Copper(II)-INHA complexes adopt tetragonally distorted octahedral geometries, with coordination via (O,O) or (N,O) donor atoms from the hydroxamate group. IR and electronic spectral data (e.g., d-d transitions at ~600–700 nm) support this geometry. The distortion arises from Jahn-Teller effects, impacting redox behavior and catalytic activity. Binding modes are confirmed via comparative analysis of IR shifts (e.g., Δν(C=O) ≈ 100 cm⁻¹ upon coordination) .

Q. What methodological challenges arise when using INHA as a chelating agent in spectrophotometric determination of metal ions?

Key challenges include:

- Selectivity : Interference from co-existing ions (e.g., Fe³⁺, Ni²⁺) requires masking agents like EDTA or pH adjustments.

- Sensitivity : Detection limits depend on ligand concentration and pH optimization. For example, INHA selectively detects Ni²⁺ at pH 5–6 with a molar absorptivity of ~1.2 × 10⁴ L mol⁻¹ cm⁻¹ .

- Stability : Complexes may degrade under UV light or at elevated temperatures, necessitating real-time monitoring .

Q. How can researchers reconcile contradictory data on the biological activity of INHA and its metal complexes?

While INHA’s Cu²⁺ complexes showed no antimicrobial activity in some studies, discrepancies may arise from variations in microbial strains, assay conditions (e.g., nutrient media pH), or compound solubility. Methodological refinements include:

- Testing under anaerobic vs. aerobic conditions.

- Using standardized MIC (Minimum Inhibitory Concentration) protocols.

- Comparing results with structurally analogous hydroxamates (e.g., pyrazinehydroxamic acid) .

Q. What experimental strategies optimize the thermodynamic stability of INHA-metal complexes for biomedical applications?

Strategies include:

- pH modulation : Stability constants (log β) are maximized near physiological pH (7.4) for Fe³⁺ and Cu²⁺ complexes.

- Co-ligand design : Introducing auxiliary ligands (e.g., bipyridine) enhances stability via synergistic coordination.

- Spectroscopic validation : UV-Vis titrations and potentiometric studies quantify stability constants, while DFT calculations predict binding energetics .

Methodological Standards

- Data Presentation : Include processed spectral data (e.g., λmax, ε) in tables, with raw datasets in supplementary materials .

- Reproducibility : Detailed synthesis protocols (molar ratios, reaction times) must be provided to enable replication .

- Ethical Compliance : For biological studies, adhere to institutional guidelines for microbial handling and cytotoxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.